molecular formula C18H16N4O2S3 B256761 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-cyano-2-thienyl)acetamide

2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-cyano-2-thienyl)acetamide

Cat. No.: B256761
M. Wt: 416.5 g/mol
InChI Key: JMNDDYJEKGENPY-UHFFFAOYSA-N
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Description

2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-cyano-2-thienyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a thiophene ring, a thienopyrimidine core, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-cyano-2-thienyl)acetamide typically involves multi-step organic reactions. One possible synthetic route includes the following steps:

    Formation of the thienopyrimidine core: This can be achieved by reacting 2-aminothiophene with a suitable aldehyde and a nitrile under acidic conditions to form the thienopyrimidine ring.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Formation of the acetamide moiety: This can be accomplished by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Final coupling reaction: The final step involves coupling the thienopyrimidine intermediate with the cyano-substituted thiophene derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-cyano-2-thienyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as using a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted thiophene and thienopyrimidine derivatives.

Scientific Research Applications

2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-cyano-2-thienyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the compound make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-cyano-2-thienyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact molecular pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-cyano-2-thienyl)acetamide shares similarities with other thienopyrimidine derivatives, such as:
    • **this compound
    • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its unique electronic properties and ability to interact with specific molecular targets make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C18H16N4O2S3

Molecular Weight

416.5 g/mol

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H16N4O2S3/c1-4-6-22-17(24)14-10(2)11(3)27-16(14)21-18(22)26-9-13(23)20-15-12(8-19)5-7-25-15/h4-5,7H,1,6,9H2,2-3H3,(H,20,23)

InChI Key

JMNDDYJEKGENPY-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=CS3)C#N)CC=C)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=CS3)C#N)CC=C)C

Origin of Product

United States

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